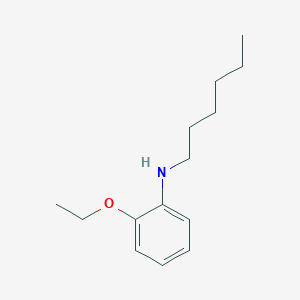
3-氟-4-(2-氟苯氧基)苯甲醛
描述
3-Fluoro-4-(2-fluorophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H8F2O2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.2 . It’s a liquid at room temperature . The exact mass is 216.05865769 g/mol . It has a topological polar surface area of 26.3 Ų .科学研究应用
代谢和药代动力学
- 代谢途径:对与3-氟-4-(2-氟苯氧基)苯甲醛结构相关的4-(4-氟苯氧基)苯甲醛腙的代谢研究表明,在大鼠体内转化为主要的尿液代谢物。这项研究提供了关于类似化合物在体内代谢可能性的见解 (Dimmock et al., 1999)。
化学转化和合成
- Baeyer-Villiger氧化:对包括与3-氟-4-(2-氟苯氧基)苯甲醛类似化合物在内的氟苯甲醛的酶促Baeyer-Villiger氧化进行了研究。这个过程对于理解这类化合物的化学转化具有重要意义 (Moonen等,2005)。
- 放射性药物合成:从类似于3-氟-4-(2-氟苯氧基)苯甲醛的苯甲醛衍生物4-[18F]氟苯酚已被合成用于放射性药物。这突显了这类化合物在医学成像中的潜在应用 (Ross et al., 2011)。
生物医学研究
- 抗癌活性:已合成氟化苯甲醛并评估其抗癌活性。这表明了3-氟-4-(2-氟苯氧基)苯甲醛和类似化合物在生物医学应用中的潜力 (Lawrence et al., 2003)。
环境化学
- 环境系统中的厌氧转化:使用氟苯酚在厌氧环境中将苯酚转化为苯甲酸的转化已被探讨。这有助于理解这类化合物的环境命运 (Genthner et al., 1989)。
化学合成和聚合
- 与苯乙烯的共聚合:已合成并与苯乙烯共聚合了新型氟和氧环二取代异丙基苯基氰基丙烯酸酯,这些化合物可以从3-氟-4-(2-氟苯氧基)苯甲醛衍生。这突显了在聚合科学中的潜在应用 (Krause et al., 2019)。
安全和危害
属性
IUPAC Name |
3-fluoro-4-(2-fluorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUQRRURGUEPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-fluorophenoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





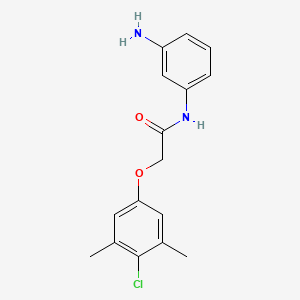
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile](/img/structure/B1437546.png)
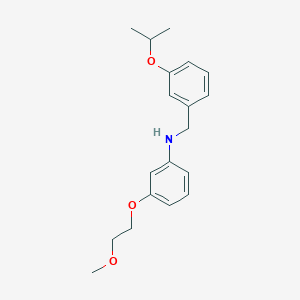
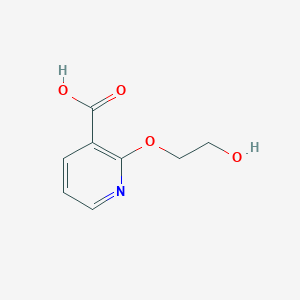
![N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1437553.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437557.png)
![N-[2-(Isopentyloxy)benzyl]-4-methylaniline](/img/structure/B1437558.png)
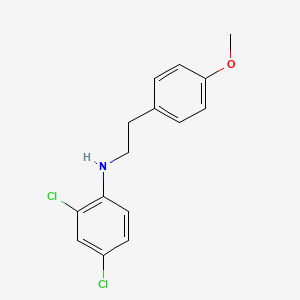
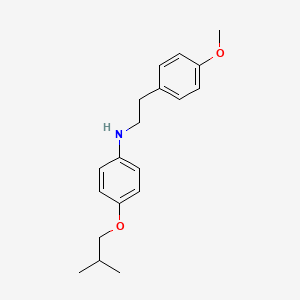
![N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline](/img/structure/B1437563.png)
